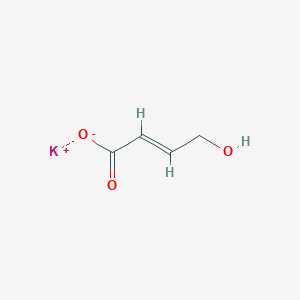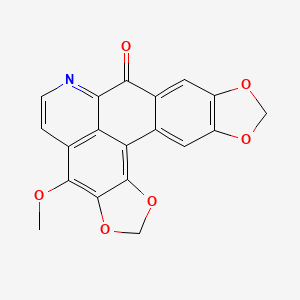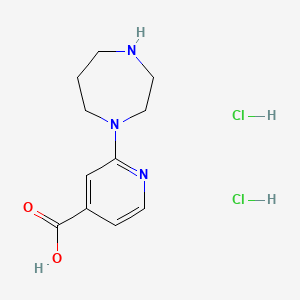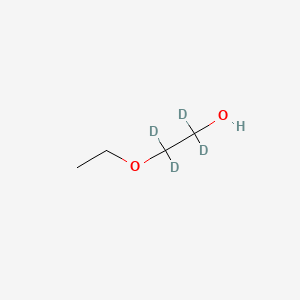
N-Nitroso Quinapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide is a synthetic compound with the molecular formula C25H32N2O2 and a molecular weight of 392.53 g/mol . This compound is part of the family of 5-alpha-reductase inhibitors, which are used in various pharmaceutical applications, particularly in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia .
Preparation Methods
The synthesis of 3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide can be achieved through a multi-step process starting from 4-androstene-3,17-dione . The synthetic route involves several key steps, including oxidation, ammoniumation, dehydration, and dehydrogenation. The overall yield of this process is approximately 18.6% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide involves the inhibition of the enzyme 5-alpha-reductase . This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen that plays a key role in the development of conditions like benign prostatic hyperplasia and androgenetic alopecia . By inhibiting this enzyme, the compound reduces the levels of dihydrotestosterone, thereby alleviating the symptoms associated with these conditions .
Comparison with Similar Compounds
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide is similar to other 5-alpha-reductase inhibitors such as finasteride and dutasteride . it has unique properties that make it distinct:
These compounds share a common mechanism of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
2922985-13-3 |
|---|---|
Molecular Formula |
C25H29N3O6 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H29N3O6/c1-3-34-25(32)21(14-13-18-9-5-4-6-10-18)28(26-33)17(2)23(29)27-16-20-12-8-7-11-19(20)15-22(27)24(30)31/h4-12,17,21-22H,3,13-16H2,1-2H3,(H,30,31)/t17-,21-,22-/m0/s1 |
InChI Key |
KZFWTUMCFKQRJK-HSQYWUDLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N=O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)




![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)

![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


